molecular formula C21H22N2O B2434093 4-methyl-N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)benzamide CAS No. 852138-12-6

4-methyl-N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)benzamide

Cat. No. B2434093
CAS RN: 852138-12-6
M. Wt: 318.42
InChI Key: QWCYWRCXVGXPRR-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The 2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl group is a partially saturated tricyclic system with oxygenated or amine-containing substituents at position 1 .


Chemical Reactions Analysis

The reactive site of the substrate in tetrahydrocarbazoles depends on the oxidant and the reaction conditions, resulting in the formation of divergent products . The reaction could proceed at the multiple bond of the cyclohexene ring, leading to its cleavage .

Scientific Research Applications

Coordination Networks and NLO Properties

The study by Liao et al. (2013) explores the synthesis of coordination networks using tetrazolate-yl acylamide tectons, which share structural similarities with 4-methyl-N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)benzamide. These networks exhibit significant second harmonic generation (SHG) efficiencies, highlighting their potential in nonlinear optical (NLO) applications. The effects of different substituents on their structural and optical properties provide insights into the design of functional materials for optical technologies. (Liao et al., 2013).

PARP Inhibitor Development for Cancer Treatment

Penning et al. (2009) discuss the development of PARP inhibitors, focusing on compounds with a methyl-substituted quaternary center attached to a benzimidazole ring system, a core structure that shares pharmacophoric features with 4-methyl-N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)benzamide. These inhibitors demonstrate potent activity against PARP enzymes and show efficacy in cancer models, suggesting their utility in designing new treatments for cancer. (Penning et al., 2009).

Synthesis and Antineoplastic Potential

The synthesis and antineoplastic potential of compounds structurally related to 4-methyl-N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)benzamide have been explored by Stevens et al. (1984). Their work on synthesizing 8-carbamoyl-3-(2-chloroethyl)imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one reveals the antitumor activity of such compounds, hinting at the broader applicability of similar structures in developing antitumor agents. (Stevens et al., 1984).

Agricultural Applications and Fungicide Delivery

Campos et al. (2015) investigate the use of nanoparticles for the sustained release of carbendazim and tebuconazole, fungicides relevant in the context of agricultural applications. While not directly studying 4-methyl-N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)benzamide, this research into nanocarrier systems for pesticide delivery could inform similar strategies for compounds with related chemical structures, enhancing their stability, efficacy, and environmental safety in agricultural settings. (Campos et al., 2015).

Future Directions

The future research directions could involve studying the biological activity of this compound, given that tetrahydrocarbazole derivatives have shown a broad spectrum of biological activity . Additionally, further studies could explore the synthesis and oxidation processes to obtain various functionalized tetrahydrocarbazoles .

properties

IUPAC Name

4-methyl-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O/c1-14-6-9-16(10-7-14)21(24)22-13-15-8-11-20-18(12-15)17-4-2-3-5-19(17)23-20/h6-12,23H,2-5,13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWCYWRCXVGXPRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCC2=CC3=C(C=C2)NC4=C3CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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